2,4,6-Triphenylpyrylium tetrafluoroborate
Overview
Description
Synthesis Analysis
2,4,6-Triphenylpyrylium tetrafluoroborate is synthesized using anhydrous hydrofluoric acid and distilled boron trifluoride etherate, as described by Dimroth, Reichardt, and Vogel (2003). The process involves cyclization and the use of fluoroboric acid in ether (Dimroth, Reichardt, & Vogel, 2003).
Molecular Structure Analysis
The molecular and crystal structure of 2,4,6-trimethylpyrylium tetrafluoroborate, a related compound, has been determined, showing stabilizing intermolecular interactions, including halogen/chalcogen bonds and tetrel-bonded contacts (Mandal et al., 2022).
Chemical Reactions and Properties
2,4,6-Triphenylpyrylium tetrafluoroborate has been used in photosensitized electron transfer reactions. For example, it promotes the photoinduced electron-transfer (PET) reactions of certain compounds, leading to fragmentation and formation of different products (Kamata et al., 2004).
Physical Properties Analysis
Research on derivatives and similar compounds, like 2,4,6-triphenylpyrylium tetrakis(pentafluorophenyl)gallate, reveals insights into their stability and reactivity. These studies also include observations on thermal stability and characteristics under different conditions (Komarova, Ren, & Neckers, 2002).
Chemical Properties Analysis
The chemical properties of 2,4,6-Triphenylpyrylium tetrafluoroborate are highlighted in its use in various chemical reactions. For instance, it's involved in the electron transfer photooxygenation of carbonyl compounds, demonstrating its reactivity and functional role in organic chemistry (Akaba et al., 1992).
Scientific Research Applications
Application 1: Photooxidation of Cathecol
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Methods of Application or Experimental Procedures : While the exact experimental procedures are not provided in the search results, typically, the process would involve dissolving 2,4,6-Triphenylpyrylium tetrafluoroborate and cathecol in a suitable solvent, and then irradiating the solution with light at a wavelength that the sensitizer can absorb (462 nm for 2,4,6-Triphenylpyrylium tetrafluoroborate ).
Application 2: Preparation of N-alkylpyridinium Photosensitizers
Application 3: Preparation of N-alkylpyridinium Photosensitizers
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
2,4,6-Triphenylpyrylium tetrafluoroborate is used as a sensitizer to carry out the photo oxidation of cathecol . It is also used in the preparation of three N-alkylpyridinium photosensitizers by reacting with (1R,2S)- (-)-norephedrine, (S)- (+)-2- (aminomethyl)pyrrolidine and ®- (-)-1-cyclohexylethylamine . This suggests that it could have potential applications in the field of photochemistry and photophysics.
properties
IUPAC Name |
2,4,6-triphenylpyrylium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYPWMWEJGDSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196303 | |
Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylpyrylium tetrafluoroborate | |
CAS RN |
448-61-3 | |
Record name | 2,4,6-Triphenylpyrylium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=448-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triphenylpyrylium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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